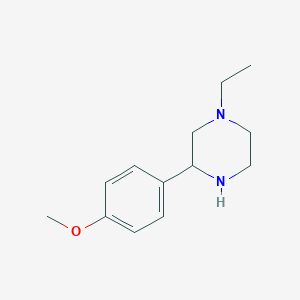
1-Ethyl-3-(4-methoxyphenyl)piperazine
Overview
Description
1-Ethyl-3-(4-methoxyphenyl)piperazine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is a piperazine derivative .
Synthesis Analysis
The synthesis of 1-Ethyl-3-(4-methoxyphenyl)piperazine involves various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-Ethyl-3-(4-methoxyphenyl)piperazine has been characterized using spectroscopic techniques such as XRD, FT-IR, FT-Ra, and NMR . Theoretical calculations were performed using the DFT method and the B3LYP functional and the 6–311++G(d,p) basis set .Chemical Reactions Analysis
Piperazine derivatives, including 1-Ethyl-3-(4-methoxyphenyl)piperazine, show a wide range of biological and pharmaceutical activity. They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Ethyl-3-(4-methoxyphenyl)piperazine include its solubility, melting point, boiling point, and flash point . Theoretical calculations of its properties have been performed using density functional theory (DFT) and TD-DFT/B3LYP/6-311++G(d,p) methods .Scientific Research Applications
Organic Synthesis
1-Ethyl-3-(4-methoxyphenyl)piperazine is a valuable intermediate in organic synthesis. It can be used to synthesize a variety of complex molecules due to its reactive piperazine ring, which can undergo substitution reactions to create new bonds .
Pharmaceutical Applications
This compound is a pharmacophore that exhibits diverse pharmacological activities. It has been studied for its potential use in creating antipsychotic and antidepressant medications due to its ability to interact with serotonin receptors .
Antifungal Activity
Research has indicated that derivatives of piperazine, including 1-Ethyl-3-(4-methoxyphenyl)piperazine, can be effective in treating fungal infections. This is due to their ability to disrupt the cell membrane of fungi, leading to cell death .
Antimicrobial Properties
The antimicrobial properties of piperazine derivatives make them candidates for the development of new antibiotics. They can inhibit the growth of various bacteria and are being researched for their efficacy against resistant strains .
Antioxidant Uses
Piperazine compounds are known to exhibit antioxidant properties. They can neutralize free radicals, which are harmful byproducts of cellular metabolism that can cause oxidative stress and damage to cells .
Antimalarial and Anti-HIV Protease Activity
There is evidence that piperazine derivatives can be used to develop treatments for malaria and HIV. They have been shown to inhibit the protease enzyme in HIV, which is essential for the virus’s replication cycle .
Anticancer Potential
Some piperazine derivatives have been identified as potential anticancer agents. They contribute to the inhibition of various cancer cells and are being explored for their therapeutic applications in oncology .
Agrochemicals and Dyestuffs
As an intermediate, 1-Ethyl-3-(4-methoxyphenyl)piperazine is also used in the synthesis of agrochemicals and dyestuffs. Its versatility in chemical reactions makes it a valuable component in creating compounds that are used in agriculture and textile industries .
Safety And Hazards
1-Ethyl-3-(4-methoxyphenyl)piperazine can cause severe skin burns and eye damage, and may cause respiratory irritation. It is harmful if swallowed or in contact with skin . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
properties
IUPAC Name |
1-ethyl-3-(4-methoxyphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-3-15-9-8-14-13(10-15)11-4-6-12(16-2)7-5-11/h4-7,13-14H,3,8-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOWRQXCEKRNOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNC(C1)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3-(4-methoxyphenyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-Dimethyl-4-[(3-methylphenyl)methoxy]benzaldehyde](/img/structure/B1453701.png)
![{4-[4-(Propan-2-yl)phenyl]phenyl}methanamine](/img/structure/B1453702.png)

![2-[(3-Pyridinylmethyl)amino]isonicotinic acid](/img/structure/B1453704.png)

![{1-[3-(Trifluoromethyl)phenyl]cyclohexyl}methanamine](/img/structure/B1453707.png)

![2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid](/img/structure/B1453709.png)
![4-[3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B1453710.png)




